N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(4-methoxyphenoxy)acetamide
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Description
N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(4-methoxyphenoxy)acetamide is a useful research compound. Its molecular formula is C24H20ClN7O3 and its molecular weight is 489.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 489.1316152 g/mol and the complexity rating of the compound is 713. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is the Akt kinases . Akt kinases, also known as Protein Kinase B (PKB), play a crucial role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration .
Mode of Action
This compound acts as an ATP-competitive inhibitor of Akt kinases . It binds to the ATP-binding site of the kinase, preventing the phosphorylation and subsequent activation of Akt . This leads to a decrease in the phosphorylation of Akt and its downstream biomarkers .
Biochemical Pathways
The inhibition of Akt kinases affects several biochemical pathways. Akt is a central node in the PI3K/Akt/mTOR pathway, which is involved in cell survival and growth . Therefore, the inhibition of Akt can lead to the suppression of this pathway, potentially leading to the inhibition of cell growth and induction of apoptosis .
Pharmacokinetics
The compound has demonstrated good preclinical drug metabolism and pharmacokinetics (DMPK) properties . After oral dosing, it shows pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo . .
Result of Action
The result of the compound’s action is the inhibition of tumor growth, as demonstrated in a breast cancer xenograft model . By inhibiting Akt kinases, the compound can suppress the growth of cancer cells and potentially induce apoptosis .
Biochemical Analysis
Biochemical Properties
Similar compounds in the pyrazolo[3,4-d]pyrimidine class have been shown to interact with various enzymes and proteins, potentially influencing biochemical reactions
Cellular Effects
These effects may include impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
N-[2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-(4-methoxyphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN7O3/c1-15-10-21(29-22(33)13-35-19-8-6-18(34-2)7-9-19)32(30-15)24-20-12-28-31(23(20)26-14-27-24)17-5-3-4-16(25)11-17/h3-12,14H,13H2,1-2H3,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUSQTNCHCKXSBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)COC2=CC=C(C=C2)OC)C3=NC=NC4=C3C=NN4C5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.